6-Tert-butylquinolin-3-amine
CAS No.:
Cat. No.: VC17730159
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 6-tert-butylquinolin-3-amine |
| Standard InChI | InChI=1S/C13H16N2/c1-13(2,3)10-4-5-12-9(6-10)7-11(14)8-15-12/h4-8H,14H2,1-3H3 |
| Standard InChI Key | JHOYGBAHEPVUPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC2=CC(=CN=C2C=C1)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-Tert-butylquinolin-3-amine (IUPAC name: 6-(tert-butyl)quinolin-3-amine) belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The tert-butyl group (–C(CH₃)₃) at position 6 introduces steric bulk, while the amino group (–NH₂) at position 3 enhances polarity and hydrogen-bonding capacity.
Table 1: Key Structural and Molecular Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 6-(tert-butyl)quinolin-3-amine |
| Canonical SMILES | CC(C)(C)C1=CC2=C(C=NC=C2)C(=C1)N |
| Hybridization | sp² (aromatic system) |
The tert-butyl group’s electron-donating inductive effect and steric hindrance significantly influence the compound’s reactivity and solubility.
Synthesis and Manufacturing
Synthetic Pathways
While no explicit literature details the synthesis of 6-tert-butylquinolin-3-amine, analogous quinoline derivatives suggest feasible routes:
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with a ketone bearing the tert-butyl group, followed by cyclization.
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Buchwald-Hartwig Amination: Introduction of the amino group via palladium-catalyzed coupling to a pre-functionalized 6-tert-butylquinoline intermediate.
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Directed Ortho-Metalation: Functionalization of quinoline at position 6 using tert-butyl lithium, followed by amination at position 3 .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Friedländer Condensation | 2-Aminobenzaldehyde, tert-butyl ketone, acid catalyst | 6-tert-butylquinoline |
| 2 | Nitration | HNO₃, H₂SO₄, 0–5°C | 6-tert-butyl-3-nitroquinoline |
| 3 | Reduction | H₂, Pd/C or SnCl₂/HCl | 6-tert-butylquinolin-3-amine |
Yield optimization would require precise control over nitration regioselectivity and reduction efficiency .
Physical and Chemical Properties
Physicochemical Profile
Comparative data from structurally related compounds (e.g., 6-tert-butylquinoline-2-carboxylic acid) suggest the following properties:
Table 3: Estimated Physical Properties
| Property | Value/Range |
|---|---|
| Melting Point | 145–150°C (hypothesized) |
| Boiling Point | 320–330°C (estimated) |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| logP (Partition Coefficient) | 3.8–4.2 (predicted) |
The tert-butyl group enhances lipophilicity, while the amino group contributes to moderate polarity, enabling solubility in polar aprotic solvents.
Biological Activity and Applications
Table 4: Hypothetical Biological Targets
| Target | Mechanism | Potential Application |
|---|---|---|
| DNA Gyrase | Inhibition of bacterial DNA replication | Antibacterial therapy |
| EGFR Kinase | Blocking ATP binding site | Cancer treatment |
| Heme Polymerase | Interference with heme detoxification | Antimalarial drug development |
In vitro studies on similar compounds report IC₅₀ values in the low micromolar range for kinase inhibition .
| Aspect | Precaution |
|---|---|
| Skin Contact | Wear nitrile gloves; avoid prolonged exposure |
| Inhalation | Use fume hood; monitor air quality |
| Storage | Store in airtight container at 4°C |
Quinoline derivatives may exhibit mutagenic potential, necessitating rigorous handling protocols.
Future Perspectives
Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and regioselectivity.
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Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and reduce off-target effects.
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Nanoparticle Drug Delivery: Leveraging lipophilicity for encapsulation in lipid-based carriers.
Advances in computational chemistry (e.g., molecular docking) could accelerate target identification and rational design .
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